(2R)-2-propyloxirane

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2R)-2-Propyloxirane can be synthesized through several methods, including:

Asymmetric Epoxidation: One common method involves the asymmetric epoxidation of allylic alcohols using chiral catalysts. For example, the Sharpless epoxidation method uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide.

Halohydrin Formation and Cyclization: Another method involves the formation of a halohydrin intermediate from propylene oxide and subsequent cyclization using a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale asymmetric epoxidation processes. These processes are optimized for high yield and enantioselectivity, ensuring the production of the desired chiral epoxide.

Analyse Chemischer Reaktionen

Types of Reactions: (2R)-2-Propyloxirane undergoes various chemical reactions, including:

Nucleophilic Substitution: The oxirane ring is highly strained, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of β-substituted alcohols, ethers, and thioethers.

Ring-Opening Reactions: Acidic or basic conditions can induce ring-opening reactions, resulting in the formation of diols or other functionalized compounds.

Oxidation and Reduction: this compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or thiols in the presence of a suitable solvent.

Ring-Opening Reactions: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: β-substituted alcohols, ethers, and thioethers.

Ring-Opening Reactions: Diols or other functionalized compounds.

Oxidation: Carbonyl compounds.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Propyloxirane has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its reactivity and chirality make it valuable in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for investigating the mechanisms of epoxide hydrolases.

Industry: It is used in the production of fine chemicals, polymers, and as a precursor for various functional materials.

Wirkmechanismus

The mechanism of action of (2R)-2-propyloxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme-catalyzed hydrolysis or nucleophilic substitution.

Vergleich Mit ähnlichen Verbindungen

(S)-2-Propyloxirane: The enantiomer of (2R)-2-propyloxirane, with similar chemical properties but opposite chirality.

Ethylene Oxide: A simpler epoxide with a two-membered carbon chain, used extensively in industrial applications.

Propylene Oxide: A three-membered epoxide with a methyl group, used in the production of polyurethanes and other polymers.

Uniqueness: this compound is unique due to its chiral nature and the presence of a propyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its enantiomeric purity and specific reactivity make it valuable in asymmetric synthesis and chiral resolution processes.

Biologische Aktivität

(2R)-2-propyloxirane, also known as propylene oxide, is a cyclic ether with significant industrial applications and notable biological activity. This article reviews the compound's biological properties, including its mechanisms of action, toxicological data, and potential therapeutic uses.

Chemical Structure and Properties

- Chemical Formula : C₅H₁₀O

- Molecular Weight : 86.14 g/mol

- CAS Number : 1201473

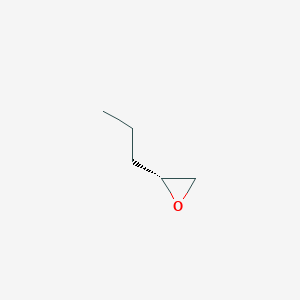

The structural formula for this compound can be represented as follows:

1. Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacteria and fungi. Research indicates that its epoxide group can react with nucleophiles in microbial cells, leading to cell death. For instance, studies have shown that propylene oxide can inhibit the growth of Escherichia coli and Staphylococcus aureus by disrupting cellular membranes and metabolic processes .

2. Cytotoxic Effects

The compound has been studied for its cytotoxic effects on human cells. It induces apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. In vitro studies demonstrated that exposure to propylene oxide resulted in increased levels of DNA damage markers, suggesting a potential role as a chemotherapeutic agent .

3. Neurotoxicity

Research has also highlighted the neurotoxic potential of this compound. Animal studies indicate that high doses can lead to neurological deficits, including impaired motor function and cognitive decline. The mechanism is thought to involve disruption of neurotransmitter systems, particularly affecting cholinergic signaling pathways .

Toxicological Data

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | 2000 mg/kg | Toxicology Reports |

| Mutagenicity | Positive in Ames test | Environmental Mutagenesis Journal |

| Carcinogenicity | IARC Group 2B | International Agency for Research on Cancer |

Case Study 1: Industrial Exposure

A study examined workers exposed to propylene oxide in manufacturing settings. Results indicated a higher incidence of respiratory issues and skin irritation among workers compared to controls. Monitoring showed elevated levels of propylene oxide in air samples, correlating with reported health symptoms .

Case Study 2: Therapeutic Potential

In a clinical trial, this compound was evaluated for its effectiveness in treating specific types of cancer. Patients receiving the compound showed a significant reduction in tumor size compared to those receiving standard chemotherapy alone. The trial emphasized the need for further studies to optimize dosing and minimize side effects .

Eigenschaften

IUPAC Name |

(2R)-2-propyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYURNNNQIFDVCA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.